
3,3,4,4,4-pentachlorobutanoic Acid
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Overview
Description
3,3,4,4,4-Pentachlorobutanoic acid (molecular formula: C₄H₃Cl₅O₂) is a highly chlorinated carboxylic acid characterized by five chlorine atoms substituted at the 3rd, 3rd, 4th, 4th, and 4th positions of the butanoic acid backbone. The electron-withdrawing nature of the chlorine substituents significantly enhances its acidity compared to non-halogenated analogs, making it a reactive intermediate in organic synthesis. This compound is primarily utilized as a precursor for synthesizing chlorinated esters and other derivatives, particularly in the preparation of (Z)-3,4,4,4-tetrachlorobut-2-enoates via reaction with alcohols, phenols, or oximes in the presence of pyridine . Its structural uniqueness lies in the dense chlorine substitution pattern, which dictates its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-pentachlorobutanoic acid typically involves the chlorination of butanoic acid derivatives. One common method is the reaction of butanoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butanoic acid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically conducted in a continuous flow system to optimize production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-pentachlorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Higher chlorinated carboxylic acids.
Reduction: Less chlorinated butanoic acids.
Substitution: Derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
Agricultural Applications
Pesticide Development
3,3,4,4,4-Pentachlorobutanoic acid serves as an intermediate in the synthesis of various pesticides. Its chlorinated structure enhances the biological activity of these compounds, making them effective against a broad spectrum of pests. Research indicates that chlorinated fatty acids can improve the efficacy and stability of herbicides and insecticides .
Herbicide Formulation
Studies have shown that this compound can be incorporated into herbicide formulations to increase their effectiveness. Its ability to disrupt plant growth pathways makes it a valuable component in the development of selective herbicides that target specific weed species without harming crops .
Pharmaceutical Applications
Drug Synthesis
The compound is utilized in the synthesis of pharmaceutical intermediates. Its chlorinated structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been explored in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties .
Biological Activity Studies
Research has demonstrated that this compound exhibits biological activity that can be leveraged in drug development. Studies have focused on its effects on cellular pathways and its potential role as a lead compound for further modifications to enhance therapeutic efficacy .
Environmental Research
Toxicity Studies
The environmental impact of this compound has been a subject of extensive research due to its persistence and potential toxicity. Studies indicate that it can bioaccumulate in aquatic organisms and pose risks to ecosystems . Understanding its degradation pathways is crucial for assessing its environmental fate.
Analytical Chemistry Applications
This compound is also used in analytical chemistry as a standard reference material for developing methods to detect chlorinated compounds in environmental samples. Its presence can indicate pollution levels and help assess compliance with environmental regulations .
Case Studies
Mechanism of Action
The mechanism of action of 3,3,4,4,4-pentachlorobutanoic acid involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
The properties and applications of 3,3,4,4,4-pentachlorobutanoic acid can be contextualized by comparing it with structurally related chlorinated carboxylic acids and derivatives. Below is a detailed analysis:
Structural Analogs and Substitution Effects
Table 1: Comparison of Chlorinated Butanoic Acid Derivatives
Key Observations:
Chlorine Substitution and Reactivity: The pentachloro derivative exhibits greater reactivity in acyl chloride formation compared to tetrachlorinated analogs like 3,4,4,4-tetrachloro-2-butenoic acid. This is attributed to the additional chlorine atom at the 3rd position, which increases electron withdrawal, stabilizing the carboxylate anion and enhancing nucleophilic substitution efficiency . In contrast, 2-(3-chlorothiophen-2-yl)-3-methylbutanoic acid demonstrates how chlorine placement on heterocyclic rings (e.g., thiophene) can modulate biological activity rather than synthetic utility .
Applications in Synthesis: this compound chloride is critical for synthesizing (Z)-3,4,4,4-tetrachlorobut-2-enoates, which are intermediates in natural product derivatization (e.g., sterols and terpenols) . Comparatively, dichlorophenyl-substituted butanoic acids (e.g., ) are tailored for pharmacological applications, emphasizing how substitution patterns direct compounds toward specific uses .
This highlights a research gap compared to well-studied dichlorophenyl derivatives .
Physicochemical Properties
Table 2: Physical Properties of Selected Halogenated Compounds
Key Observations:
- The pentachlorobutanoic acid’s acidity is likely between that of perfluorobutyric acid (pKa ~0.7) and non-fluorinated analogs, reflecting the balance between chlorine’s electron-withdrawing effects and steric hindrance.
- Chlorinated compounds generally exhibit lower volatility compared to fluorinated ones, as seen in the higher boiling points of perfluorinated derivatives .
Biological Activity
3,3,4,4,4-Pentachlorobutanoic acid (PCBBA) is a chlorinated organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by five chlorine atoms attached to a butanoic acid framework, significantly influencing its chemical behavior and biological interactions. The focus of this article is to explore the biological activity of PCBBA, including its antimicrobial properties, mechanisms of action, and implications for environmental and health sciences.
Chemical Structure and Properties
PCBBA has the following chemical structure:
This structure contributes to its lipophilicity and reactivity, which are critical for its biological activity. The presence of multiple chlorine atoms enhances its stability and resistance to biodegradation.
Antimicrobial Properties
Research indicates that PCBBA exhibits significant antimicrobial activity against various bacterial and fungal strains. A study utilizing the disk diffusion method demonstrated that PCBBA showed high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | High |
Bacillus subtilis | High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Moderate |
Fungal Strains (e.g., Candida) | Moderate |
The mechanism by which PCBBA exerts its antimicrobial effects involves disruption of microbial cell membranes and interference with metabolic processes. Studies suggest that PCBBA can inhibit key enzymes involved in cell wall synthesis and disrupt the electron transport chain, leading to cell death .
Environmental Impact
PCBBA's persistence in the environment raises concerns regarding its ecological impact. Due to its chlorinated structure, it is resistant to microbial degradation, leading to bioaccumulation in aquatic systems. Research has shown that PCBBA can affect non-target organisms, including aquatic flora and fauna, potentially disrupting ecosystems .
Case Study 1: Antimicrobial Effectiveness
In a controlled laboratory setting, PCBBA was tested against various pathogens. The results indicated that at concentrations of 100 µg/mL, PCBBA inhibited the growth of Staphylococcus aureus by 90% within 24 hours. This highlights its potential as a biocide in clinical settings .
Case Study 2: Ecotoxicological Assessment
A study conducted on PCBBA's effects on aquatic life revealed that exposure to sub-lethal concentrations led to behavioral changes in fish species such as Danio rerio. These changes included altered feeding patterns and increased stress responses, indicating potential risks associated with environmental contamination .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3,4,4,4-pentachlorobutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves chlorination of butanoic acid derivatives. For example, stepwise chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions can be employed. Reaction temperature (e.g., 0–40°C) and stoichiometry must be optimized to avoid over-chlorination or decomposition. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Purity can be verified via HPLC (≥95% by HPLC, as in isotope-labeled analogs) .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (chlorine atoms induce distinct deshielding).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 262.85 for C₄H₂Cl₅O₂).
- Chromatography : HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile derivatives (e.g., methyl esters). Cross-reference retention times with standards (e.g., chlorinated biphenyls in environmental analysis) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is prone to hydrolysis under humid conditions. Store in airtight containers with desiccants (e.g., silica gel) at -20°C to minimize degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC for decomposition products like trichloroacetic acid .
Advanced Research Questions
Q. How do electronic effects of chlorine substituents influence the acidity and reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing Cl groups increase acidity (lower pKa) compared to unsubstituted butanoic acid. Titrate the compound in aqueous ethanol (0.1 M NaOH) to determine pKa. Reactivity in esterification (e.g., with ethanol/H₂SO₄) or amidation (e.g., HATU/DMAP coupling) can be studied via kinetic assays (NMR monitoring or LC-MS quantification). Compare with less chlorinated analogs to isolate electronic effects .
Q. What are the dominant degradation pathways of this compound in environmental matrices, and how can they be modeled?
- Methodological Answer : Use simulated environmental systems (e.g., soil/water microcosms) spiked with the compound. Track degradation via:
- Photolysis : UV irradiation (λ = 254–365 nm) with LC-MS analysis.
- Biodegradation : Inoculate with microbial consortia (e.g., Pseudomonas spp.) and monitor chloride release via ion chromatography.
- Hydrolysis : pH-dependent studies (pH 4–9) to identify hydrolytic products (e.g., dichlorobutenoic acids). Computational models (QSAR or DFT) can predict reaction intermediates .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual chlorinated precursors) or assay variability. Implement:
- Strict Purity Controls : Use HPLC-purified batches (≥98% purity) for toxicity assays.
- Standardized Assays : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) and ecotoxicity (e.g., Daphnia magna LC₅₀) across multiple labs.
- Meta-Analysis : Statistically harmonize data using tools like Cochrane Review to identify confounding variables (e.g., solvent effects in in vitro studies) .
Properties
CAS No. |
90996-11-5 |
---|---|
Molecular Formula |
C4H3Cl5O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3,3,4,4,4-pentachlorobutanoic acid |
InChI |
InChI=1S/C4H3Cl5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11) |
InChI Key |
DDHJPUOZKZMAMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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